molecular formula C14H11N7O2 B14313482 2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one CAS No. 113824-79-6

2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one

Cat. No.: B14313482
CAS No.: 113824-79-6
M. Wt: 309.28 g/mol
InChI Key: NNDMFSKNUYNVKE-UHFFFAOYSA-N
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Description

2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one is a complex organic compound that features a quinoline and purine scaffold. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where 2-aminoquinolin-4(1H)-one is reacted with various primary or secondary amines and paraformaldehyde . The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts to yield the desired Mannich products .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Common in the modification of the quinoline or purine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to nucleic acids, disrupting essential biological processes . The pathways involved can include inhibition of DNA synthesis or interference with protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one apart is its dual scaffold structure, combining quinoline and purine moieties. This unique structure may confer distinct biological activities and make it a versatile compound for various applications.

Properties

CAS No.

113824-79-6

Molecular Formula

C14H11N7O2

Molecular Weight

309.28 g/mol

IUPAC Name

2-[(4-aminoquinolin-3-yl)amino]-1-oxido-1,7-dihydropurin-1-ium-6-one

InChI

InChI=1S/C14H11N7O2/c15-10-7-3-1-2-4-8(7)16-5-9(10)19-14-20-12-11(17-6-18-12)13(22)21(14)23/h1-6,21H,(H2,15,16)(H,17,18)(H,19,20)

InChI Key

NNDMFSKNUYNVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)NC3=NC4=C(C(=O)[NH+]3[O-])NC=N4)N

Origin of Product

United States

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